![molecular formula C7H11Li B14584608 Lithium bicyclo[4.1.0]heptan-7-ide CAS No. 61182-95-4](/img/structure/B14584608.png)
Lithium bicyclo[4.1.0]heptan-7-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bicyclo[4.1.0]heptan-7-ide is an organolithium compound with the molecular formula C7H11Li. It is a derivative of bicyclo[4.1.0]heptane, where a lithium atom is bonded to the carbon atom at the 7th position. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium bicyclo[4.1.0]heptan-7-ide can be synthesized through the reaction of bicyclo[4.1.0]heptane with an organolithium reagent. One common method involves the deprotonation of bicyclo[4.1.0]heptane using n-butyllithium in a non-polar solvent such as hexane or diethyl ether. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
While specific industrial production methods for lithium bicyclo[41This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bicyclo[4.1.0]heptan-7-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Ring-Opening Reactions: The strained bicyclic structure can undergo ring-opening reactions, especially in the presence of metal catalysts.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include carbonyl compounds such as aldehydes and ketones. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) at low temperatures.
Substitution Reactions: Halogenated compounds are often used as reagents, with the reactions occurring in non-polar solvents.
Ring-Opening Reactions: Catalysts such as rhodium or platinum are used to facilitate these reactions, often under mild thermal conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[4.1.0]heptanes, open-chain compounds, and other complex organic molecules depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lithium bicyclo[4.1.0]heptan-7-ide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of lithium bicyclo[4.1.0]heptan-7-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can coordinate with electrophilic centers in other molecules, facilitating various chemical transformations. The strained bicyclic structure also plays a role in its reactivity, as it can undergo ring-opening reactions to form more stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane: The parent hydrocarbon from which lithium bicyclo[4.1.0]heptan-7-ide is derived.
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A larger bicyclic compound with three bridgehead atoms.
Uniqueness
This compound is unique due to the presence of the lithium atom, which imparts distinct nucleophilic properties. Additionally, the strained bicyclic structure allows for unique reactivity patterns, such as ring-opening reactions, which are not commonly observed in other similar compounds .
Propriétés
Numéro CAS |
61182-95-4 |
|---|---|
Formule moléculaire |
C7H11Li |
Poids moléculaire |
102.1 g/mol |
InChI |
InChI=1S/C7H11.Li/c1-2-4-7-5-6(7)3-1;/h5-7H,1-4H2;/q-1;+1 |
Clé InChI |
ZNKDYMMMSQXZHS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CCC2[CH-]C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



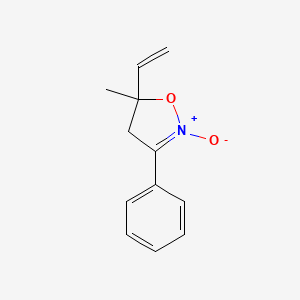
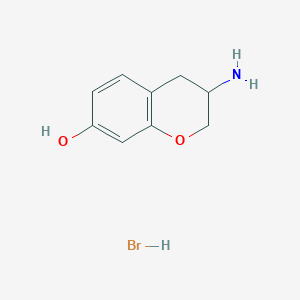
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
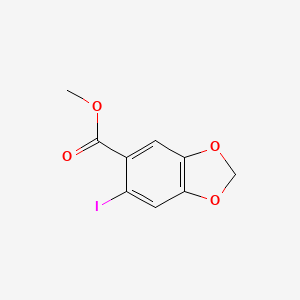
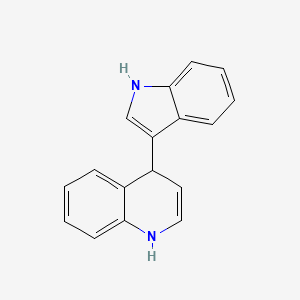
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
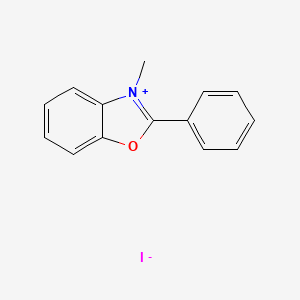
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
